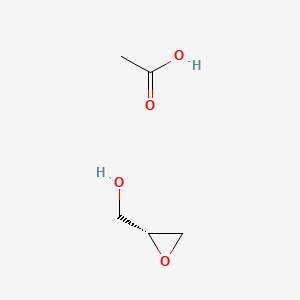

Oxiranemethanol, acetate, (2R)-

説明

Oxiranemethanol, acetate, (2R)-, is a chiral epoxide derivative and acetylated form of (R)-glycidol (Oxiranemethanol). The parent compound, glycidol (CAS 556-52-5), is a reactive epoxide with a hydroxyl group, widely used in synthesizing polymers, pharmaceuticals, and agrochemicals . The (2R)-stereoisomer of its acetate ester is characterized by a methyloxirane ring substituted with an acetyloxy group, resulting in the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . This compound is notable for its stereospecificity, which influences its biological activity and synthetic applications, such as in asymmetric catalysis or chiral intermediates .

特性

CAS番号 |

60456-24-8 |

|---|---|

分子式 |

C5H8O3 |

分子量 |

116.11 g/mol |

IUPAC名 |

[(2R)-oxiran-2-yl]methyl acetate |

InChI |

InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m0/s1 |

InChIキー |

JKXONPYJVWEAEL-YFKPBYRVSA-N |

SMILES |

CC(=O)O.C1C(O1)CO |

異性体SMILES |

CC(=O)OC[C@H]1CO1 |

正規SMILES |

CC(=O)OCC1CO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Oxiranemethanol, acetate, (2R)- can be synthesized from allyl acetate through an epoxidation reaction. The process involves the conversion of allyl acetate to glycidyl acetate in the presence of a suitable oxidizing agent. One efficient method achieves a 92% yield in 0.5 hours at 95% efficiency .

Industrial Production Methods

Industrial production of oxiranemethanol, acetate, (2R)- typically involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

化学反応の分析

Types of Reactions

Oxiranemethanol, acetate, (2R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the epoxide ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Oxiranemethanol, acetate, (2R)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound serves as a building block for biologically active molecules and pharmaceuticals.

Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of oxiranemethanol, acetate, (2R)- involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomers: (2R)- vs. (2S)-Oxiranemethanol Acetate

The (2S)-enantiomer (CAS 65031-95-0) shares the same molecular formula but differs in spatial configuration. Key distinctions include:

- Optical Rotation : The (2R)-enantiomer exhibits dextrorotatory properties, while the (2S)-form is levorotatory.

- Biological Activity : Enzymatic interactions often favor one enantiomer. For example, (R)-glycidol derivatives show higher reactivity in certain epoxide hydrolase-mediated reactions .

- Synthetic Utility : The (2R)-isomer is prioritized in producing chiral pharmaceuticals, such as beta-blockers or antiviral agents .

Table 1: Stereoisomeric Comparison

Functional Derivatives

α-Methyl-α-[4-Methyl-3-Pentenyl]Oxiranemethanol

- Structure : Features a branched alkyl chain (4-methyl-3-pentenyl) and α-methyl group.

- Occurrence : Found in essential oils of Ocimum kilimandscharicum and Coriandrum sativum, suggesting roles in plant defense or aroma .

- Applications : Used in flavoring agents and natural insect repellents due to its volatile properties .

3-Propyl-Oxiranemethanol (CAS 92418-71-8)

- Structure : A propyl-substituted derivative with a density of 0.96 g/cm³ .

- Utility: Serves as a precursor for epoxy resins and surfactants. Its hydrophobicity enhances compatibility with non-polar matrices .

Table 2: Functional Group Comparison

Sulfonate and Tosylate Derivatives

Oxiranemethanol 4-Methylbenzenesulfonate (CAS 70987-78-9)

- Structure : Tosylate ester group enhances electrophilicity.

- Reactivity : Used in nucleophilic substitution reactions for agrochemicals, e.g., sulfonylurea herbicides .

2-[6-(4-Chlorophenoxy)Hexyl]-Oxiranemethanol (CAS 124083-23-4)

Physicochemical and Regulatory Considerations

- Solubility: Acetate derivatives (e.g., (2R)-Oxiranemethanol Acetate) are more lipophilic than hydroxylated glycidol, improving membrane permeability .

- Regulatory Status : Sulfonate derivatives (e.g., CAS 70987-78-9) fall under REACH tonnage restrictions due to toxicity concerns .

生物活性

Oxiranemethanol, acetate, (2R)- is an organic compound with significant biological activity due to its structural characteristics as an epoxide. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications. Its reactivity as an epoxide allows it to interact with biological systems, making it a valuable subject of research.

- Molecular Formula: CHO

- Molecular Weight: 116.115 g/mol

- Density: 1.14 g/cm³

- Boiling Point: 146.7°C at 760 mmHg

- Flash Point: 69.6°C

The primary mechanism of action for Oxiranemethanol, acetate, (2R)- is its ability to undergo nucleophilic attack due to the strained epoxide ring. This reactivity leads to the formation of various products, including diols and carboxylic acids, which can further participate in biological processes or chemical reactions.

Biological Activity

Research indicates that Oxiranemethanol, acetate, (2R)- may have several biological activities:

- Antimicrobial Properties: The compound has shown potential antimicrobial effects, which are significant for pharmaceutical applications.

- Cytotoxicity: Studies have indicated varying degrees of cytotoxicity against different cell lines, suggesting potential use in cancer therapy.

- Pharmacological Applications: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Case Study: Cytotoxic Effects

A study investigating the cytotoxic effects of epoxide compounds found that Oxiranemethanol derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies.

Research Findings: Antimicrobial Activity

In vitro studies demonstrated that Oxiranemethanol, acetate, (2R)- showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Glycidol | Epoxide | Cytotoxicity; potential carcinogenicity |

| Ethyl Acetate | Ester | Solvent; low biological activity |

| Methyl Butyrate | Ester | Flavoring agent; minimal biological activity |

Oxiranemethanol, acetate, (2R)- is unique due to its combination of an epoxide ring and an ester functional group, providing distinct reactivity compared to similar compounds like glycidol and ethyl acetate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。